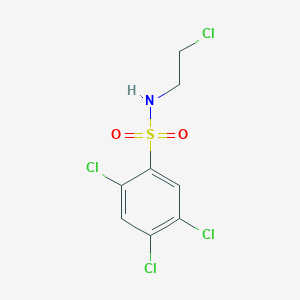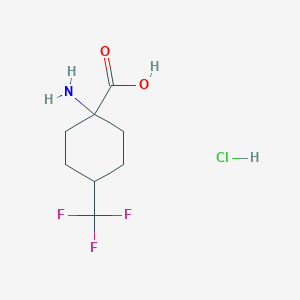
1-Amino-4-(trifluoromethyl)cyclohexanecarboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE is a chemical compound with significant interest in various scientific fields. This compound features a cyclohexane ring substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure selective substitution.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for substitution and hydrolysis reactions.
Scientific Research Applications
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE can be compared with other similar compounds, such as:
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and amino groups, resulting in different chemical and biological properties.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Similar structure but without the amino group, affecting its reactivity and applications.
1-Amino-4-methylcyclohexanecarboxylic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different physicochemical properties.
The presence of the trifluoromethyl group in 1-AMINO-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID HYDROCHLORIDE imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13ClF3NO2 |
|---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-1-3-7(12,4-2-5)6(13)14;/h5H,1-4,12H2,(H,13,14);1H |
InChI Key |
AAGYMWBEMRIVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((1AS,6bR)-5-methylenehexahydrocyclopropa[a]pyrrolizin-6a(4H)-yl)methanol](/img/structure/B14003476.png)
![2-[(8-Fluoronaphthalen-2-yl)methyl]benzoic acid](/img/structure/B14003482.png)
![Methyl 3-pyrazol-1-ylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14003485.png)


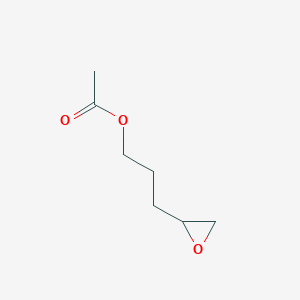
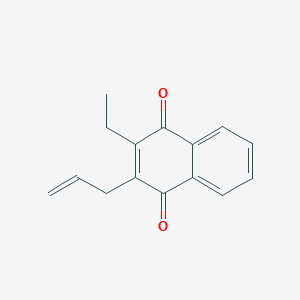


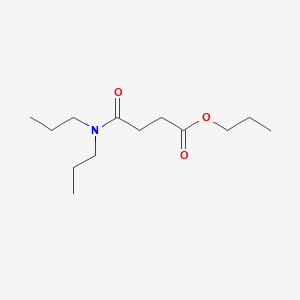
![N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide](/img/structure/B14003527.png)
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)
